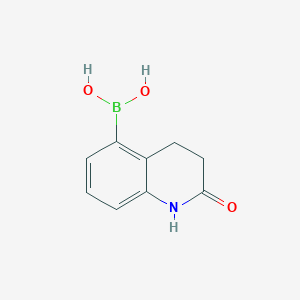

(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid

Description

(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is an organoboron compound featuring a partially saturated quinoline backbone with a boronic acid (-B(OH)₂) group at the 5-position. This structural motif combines the electron-withdrawing 2-oxo group with the Lewis acidic boronic acid, enabling applications in medicinal chemistry (e.g., protease inhibition), saccharide sensing, and dynamic combinatorial chemistry. Its partially hydrogenated quinoline core enhances solubility compared to fully aromatic analogs, while the boronic acid moiety facilitates reversible covalent interactions with diols or nucleophilic residues in biological targets .

Propriétés

IUPAC Name |

(2-oxo-3,4-dihydro-1H-quinolin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3,13-14H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZHTUHLLPRXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CCC(=O)NC2=CC=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process involves the palladium-catalyzed coupling of a brominated tetrahydroquinolinone precursor with bis(pinacolato)diboron (B2pin2). Key steps include:

-

Substrate Preparation : 5-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline is synthesized via bromination of the parent tetrahydroquinolinone.

-

Catalytic Cycle : A Pd(0) catalyst activates the C–Br bond, facilitating transmetallation with B2pin2 to form a boronic ester intermediate.

-

Hydrolysis : The boronic ester is hydrolyzed under acidic conditions to yield the final boronic acid.

-

Starting Material : 5-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline (2.4 g, 10 mmol).

-

Reagents :

-

Bis(pinacolato)diboron (2.5 g, 10 mmol).

-

Potassium acetate (2.9 g, 30 mmol).

-

Pd(dppf)Cl2 (0.1 mmol) as the catalyst.

-

-

Solvent : 1,4-Dioxane (70 mL).

-

Conditions : Reaction under nitrogen at 80°C for 12 hours.

-

Workup : The mixture is poured into ice-cold water, and the product is isolated via filtration.

Optimization and Yield

The patent reports a yield of 68–72% for the boronic ester intermediate, with subsequent hydrolysis achieving >90% conversion to the boronic acid. Critical factors include:

-

Catalyst Loading : 1 mol% Pd(dppf)Cl2 ensures efficient coupling without side reactions.

-

Solvent Choice : 1,4-Dioxane enhances solubility of the diboron reagent and substrate.

-

Base Selection : Potassium acetate neutralizes HBr generated during the reaction.

Structural Characterization and Analytical Data

The identity of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is confirmed through advanced spectroscopic techniques, as detailed in PubChem (CID 59763201).

Spectroscopic Profiles

-

1H NMR (DMSO-d6) :

-

δ 12.91 (s, 2H, B(OH)2).

-

δ 7.40–7.25 (m, 2H, aromatic H-6 and H-7).

-

δ 3.55 (t, 2H, CH2 adjacent to carbonyl).

-

δ 2.85 (t, 2H, CH2 adjacent to NH).

-

-

13C NMR :

-

δ 170.2 (C=O).

-

δ 135.4–115.7 (aromatic carbons).

-

δ 34.1 and 28.7 (aliphatic CH2 groups).

-

-

Mass Spectrometry :

-

m/z 191.0 [M+H]+ (calculated for C9H11BNO3: 190.99).

-

Alternative Synthetic Routes

Enzymatic Hydrolysis of Boronic Esters

Recent studies suggest that lipases can catalyze the hydrolysis of boronic esters under mild conditions. While promising for green chemistry, this approach remains experimental for quinolinone derivatives.

Industrial-Scale Production Challenges

Purification Difficulties

The boronic acid’s polarity complicates isolation. Patent CN107304198B recommends:

-

Crystallization : Using ethanol/water mixtures (3:1 v/v) to precipitate high-purity product.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) for lab-scale purification.

Stability Considerations

(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is hygroscopic and prone to protodeboronation. Storage under nitrogen at −20°C is advised.

Applications in Medicinal Chemistry

The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of:

-

Anticancer Agents : Quinolinone-biaryl hybrids targeting tyrosine kinases.

-

Antibiotics : Ciprofloxacin analogs with enhanced bacterial permeability.

Analyse Des Réactions Chimiques

Types of Reactions: (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Reactions with electrophiles to form substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Opioid Peptidomimetics

One of the significant applications of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is in the development of opioid peptidomimetics. Research has shown that derivatives of this compound can function as mixed agonists/antagonists for opioid receptors. Specifically, modifications to the tetrahydroquinoline scaffold have resulted in compounds that exhibit high affinity for mu-opioid receptors (MOR) while acting as antagonists at delta-opioid receptors (DOR) . This dual action is particularly valuable in pain management therapies, as it may reduce the risk of tolerance associated with traditional opioid treatments.

Anticancer Activity

Studies have indicated that boronic acids, including (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid, can inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting apoptosis and potentially serving as a therapeutic strategy against various cancers . The structural features of this compound allow it to interact effectively with cellular components involved in protein degradation pathways.

Sensor Development

The boronic acid functionality in (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid makes it suitable for applications in sensor technology. Boronic acids are known to form reversible covalent bonds with diols; thus, they can be utilized in the development of sensors for detecting sugars and other biomolecules . This capability can be harnessed for creating biosensors that monitor glucose levels in diabetic patients or other relevant biochemical markers.

Development of Bioavailable Opioid Agonists

In a study published in 2013, researchers explored the development of a series of tetrahydroquinoline-based peptidomimetics that maintained high binding affinity for MOR while showing low affinity for DOR and kappa-opioid receptors (KOR). The findings demonstrated that specific structural modifications could enhance bioavailability and efficacy in vivo . The success of these analogs suggests a promising pathway for creating safer opioid alternatives.

Proteasome Inhibition in Cancer Therapy

Another study investigated the effects of boronic acid derivatives on proteasome inhibition and their subsequent impact on cancer cell apoptosis. The research highlighted that compounds like (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid could induce significant cell death in various cancer cell lines through mechanisms involving proteasome inhibition . This finding opens avenues for further exploration into targeted cancer therapies using boronic acid derivatives.

Mécanisme D'action

The mechanism of action of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparison with Similar Boronic Acids

Core Structural Variations

The compound’s tetrahydroquinolin scaffold differentiates it from related boronic acids:

- Quinoline-3-boronic acid (C₉H₈BNO₂): Fully aromatic quinoline core with a boronic acid at position 3.

- (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid (C₇H₆BNO₄): Benzooxazole ring replaces tetrahydroquinolin. The oxazole oxygen may stabilize the boronate form via resonance, altering binding kinetics .

- Isoquinolin-5-ylboronic Acid: Nitrogen position differs (isoquinoline vs. quinoline), impacting electronic distribution and steric accessibility .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| (2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic Acid | C₉H₁₀BNO₃ | 191.00* | Partially saturated quinoline, 2-oxo |

| Quinoline-3-boronic acid | C₉H₈BNO₂ | 173.98 | Fully aromatic quinoline |

| Benzooxazol-5-ylboronic Acid | C₇H₆BNO₄ | 178.94 | Oxazole ring |

| Isoquinolin-5-ylboronic Acid | C₉H₈BNO₂ | 173.98 | Isoquinoline scaffold |

*Estimated based on analogs.

Electronic Properties and pKa

The 2-oxo group in the tetrahydroquinolin derivative acts as an electron-withdrawing group, lowering the boronic acid’s pKa compared to less electron-deficient analogs like phenylboronic acid (pKa ~8.8) or 3-AcPBA (pKa >9) . This enhanced acidity (estimated pKa ~7–8) enables improved diol binding at physiological pH (7.4), critical for biological applications . In contrast, fluoro-substituted boronic acids (e.g., 4-fluorophenylboronic acid) exhibit similar pKa modulation but lack the conformational rigidity of the tetrahydroquinolin scaffold .

Medicinal Chemistry and Antiproliferative Activity

Boronic acids are prominent in drug design due to their low toxicity and reversible target binding. The tetrahydroquinolin derivative’s 2-oxo group may mimic transition states in serine protease inhibition (e.g., proteasome inhibitors). Comparatively:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), attributed to their planar aromatic systems .

- β-Amido boronic acids (e.g., 3d-pin) exhibit reduced binding affinity when protected (e.g., pinacol ester), highlighting the importance of free boronic acid groups .

The tetrahydroquinolin derivative’s partially saturated core may enhance solubility and bioavailability over purely aromatic analogs, though antiproliferative data specific to this compound are needed for direct comparison.

Saccharide Sensing and Selectivity

Boronic acids bind diols via reversible ester formation. The tetrahydroquinolin scaffold’s steric bulk may favor selective interactions with smaller saccharides (e.g., fructose) over larger ones like ginsenosides. Comparatively:

- Diboronic acid-appended benzyl viologens achieve saccharide discrimination via indicator displacement assays but require complex synthetic modifications .

Activité Biologique

(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features. This compound combines a quinoline core with a boronic acid moiety, which contributes to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by relevant research findings and case studies.

The molecular formula of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is C₉H₁₀BNO₃ with a molecular weight of 190.99 g/mol. Its structure allows for versatile chemical reactions and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BNO₃ |

| Molecular Weight | 190.99 g/mol |

| CAS Number | 1693768-26-1 |

The biological activity of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid primarily stems from the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for enzyme inhibition and molecular recognition studies.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting serine proteases and other enzymes involved in metabolic pathways. The boronic acid moiety's ability to interact with active sites of enzymes enhances its potential as a therapeutic agent.

Antimicrobial Activity

Preliminary studies have shown that (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid exhibits promising antimicrobial properties against various bacterial strains. The mechanism involves interaction with specific molecular targets that inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial effects of several boronic acid derivatives, including (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid. The results demonstrated significant inhibitory activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Further investigations suggest that (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells. It may interfere with cell cycle progression and promote programmed cell death in specific cancer types.

Research Findings on Anticancer Effects

A study evaluated the compound's effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenated tetrahydroquinoline precursors (e.g., 5-bromo derivatives) reacted with boron reagents (e.g., bis(pinacolato)diboron) under palladium-catalyzed cross-coupling conditions. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance regioselectivity .

- Temperature : Optimal ranges (80–120°C) to minimize side reactions like protodeboronation.

- Purification : Column chromatography or recrystallization to isolate the boronic acid from pinacol ester intermediates .

Q. How can MALDI-TOF mass spectrometry be optimized to characterize (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid, given its propensity for dehydration/trimerization?

- Methodological Answer : To avoid cyclization artifacts:

- Derivatization : Convert the boronic acid to a boronic ester using diols (e.g., 1,2-ethanediol) prior to analysis .

- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization without promoting dehydration.

- Laser intensity : Lower laser power reduces thermal degradation .

Q. What analytical techniques beyond NMR and MS are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software suite for small-molecule refinement to resolve 3D conformation and hydrogen-bonding networks .

- HPLC with post-column derivatization : Rhodamine-based boronic acid receptors for selective detection of diol-containing impurities .

Advanced Research Questions

Q. How does the diol affinity of boronic esters influence the oxidation kinetics of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid derivatives in biological environments?

- Methodological Answer :

- Diol selection : Pinacol esters oxidize faster (50% conversion in 10 min) than neopentyl glycol esters (27 min) due to lower boron-diol affinity, as shown by competitive ARS (Alizarin Red S) assays .

- ROS reactivity : Oxidation rates correlate with clogP values; hydrophobic esters (e.g., pinacol) show faster H₂O₂-mediated conversion to phenolic byproducts .

Q. What strategies enable regioselective cross-coupling of this boronic acid in palladium-catalyzed reactions with nitriles?

- Methodological Answer :

- Ligand design : Bipyridine ligands stabilize Pd intermediates, favoring ortho-selectivity in nitrile coupling .

- Boronic acid coordination : The boronic acid acts as a transient directing group, enabling concerted decarbonylation pathways (e.g., ortho-aldehyde formation) .

Q. How can boronic acid-functionalized surfaces be engineered to study glycoprotein interactions with this compound?

- Methodological Answer :

- Surface modification : Immobilize the boronic acid on silica or polymer resins via carbodiimide coupling. Optimize pH (6.5–8.5) to balance diol binding and boronate ionization .

- Binding analysis : Use surface plasmon resonance (SPR) to quantify affinity for sialic acid residues on glycoproteins, leveraging pH-dependent boronate-diol equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.